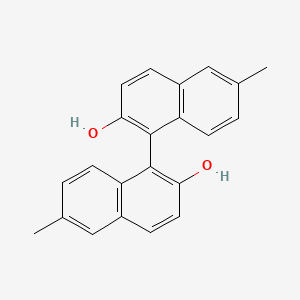

6,6'-Dimethyl-1,1'-bi-2-naphthol

Description

Contextual Significance within Atropisomeric Systems

Atropisomerism is a fundamental concept in stereochemistry, describing molecules that are chiral due to hindered rotation around a single bond. rsc.org The binaphthyl system of BINOL is a classic example of a stable atropisomeric scaffold, with a very high barrier to racemization. rsc.org This stability is crucial for its application in asymmetric synthesis, as the chirality of the ligand or catalyst is maintained throughout the chemical reaction, ensuring the transfer of chiral information to the product.

The introduction of substituents onto the BINOL core can influence the rotational barrier and the dihedral angle between the two naphthyl rings. While the 6,6'-positions are relatively remote from the axis of chirality, substitutions at these sites can electronically modulate the properties of the entire molecule without introducing significant steric bulk in the immediate vicinity of the catalytically active center. 6,6'-Dimethyl-1,1'-bi-2-naphthol thus represents a subtle yet important modification within the broader class of atropisomeric biaryl compounds, allowing for the fine-tuning of its catalytic behavior.

Evolution of Binaphthyl-Based Chiral Ligands and Auxiliaries

The journey of binaphthyl-based chiral ligands began with the discovery and resolution of BINOL itself. wikipedia.org Realizing its potential, chemists began to explore modifications of the BINOL structure to create a diverse library of ligands and auxiliaries for asymmetric catalysis. mdpi.com These modifications generally fall into two categories: derivatization of the hydroxyl groups at the 2 and 2' positions, and substitution on the aromatic rings.

The substitution on the aromatic rings has been a particularly fruitful area of research. nih.gov By introducing various functional groups at different positions (e.g., 3,3', 4,4', 5,5', and 6,6'), it is possible to systematically alter the steric and electronic properties of the resulting ligands. nih.gov For instance, the introduction of bulky groups at the 3,3'-positions can create a more sterically hindered chiral environment, which can be beneficial for certain reactions. Conversely, substitutions at the 6,6'-positions are primarily aimed at electronic tuning. researchgate.net This evolution from the parent BINOL to a vast family of substituted derivatives has been instrumental in expanding the scope and efficacy of asymmetric catalysis, providing tailored solutions for a wide range of chemical transformations. mdpi.com

Distinctive Features and Research Motivations for 6,6'-Dimethyl Substitution on the Binaphthol Scaffold

The decision to introduce methyl groups at the 6 and 6' positions of the BINOL scaffold is driven by the desire to modulate the electronic properties of the molecule. The methyl group is an electron-donating group. By placing these groups at the para-position relative to the C1-C1' bond, they increase the electron density of the naphthalene (B1677914) rings.

This electronic enrichment has several potential consequences for the catalytic applications of this compound and its derivatives:

Enhanced Solubility: The introduction of alkyl groups can improve the solubility of the ligand and its metal complexes in organic solvents, which can be a practical advantage in homogeneous catalysis.

Probing Electronic Effects: The synthesis and study of 6,6'-disubstituted BINOL derivatives, including the dimethyl variant, allow for a systematic investigation of the influence of electronic effects on the outcome of asymmetric reactions. By comparing the performance of catalysts derived from 6,6'-dimethyl-BINOL with those from electron-withdrawing group-substituted BINOLs (e.g., 6,6'-dibromo-BINOL), researchers can gain valuable insights into the reaction mechanism and the factors that govern enantioselectivity.

The resolution of racemic 6,6'-dimethyl-BINOL has been reported, making the enantiomerically pure forms accessible for applications in asymmetric synthesis. orgsyn.org This accessibility, coupled with the unique electronic properties imparted by the methyl groups, makes this compound a valuable tool in the ongoing quest for more efficient and selective chiral catalysts.

Data Tables

Table 1: Physical Properties of Selected BINOL Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1,1'-Bi-2-naphthol (B31242) (BINOL) | C₂₀H₁₄O₂ | 286.32 | 208-211 |

| (R)-6,6'-Dimethyl-1,1'-bi-2-naphthol | C₂₂H₁₈O₂ | 314.38 | Not widely reported |

| 6,6'-Dibromo-1,1'-bi-2-naphthol | C₂₀H₁₂Br₂O₂ | 444.12 | 204-206 princeton.edu |

Table 2: Resolution of BINOL and a Dimethyl Analog

| Compound | Resolving Agent | Result | Reference |

| 1,1'-Bi-2-naphthol (BINOL) | N-benzylcinchonidinium chloride | (R)-BINOL recovery: 85-88% (>99% ee); (S)-BINOL recovery: 89-93% (99% ee) | orgsyn.org |

| This compound | N-benzylcinchonidinium chloride | Successfully resolved | orgsyn.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H18O2 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

1-(2-hydroxy-6-methylnaphthalen-1-yl)-6-methylnaphthalen-2-ol |

InChI |

InChI=1S/C22H18O2/c1-13-3-7-17-15(11-13)5-9-19(23)21(17)22-18-8-4-14(2)12-16(18)6-10-20(22)24/h3-12,23-24H,1-2H3 |

InChI Key |

FLJCLCNZRZVNPP-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C(=C(C=C2)O)C3=C(C=CC4=C3C=CC(=C4)C)O |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C=C2)O)C3=C(C=CC4=C3C=CC(=C4)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 6,6 Dimethyl 1,1 Bi 2 Naphthol and Its Enantiomers

General Strategies for Binaphthol Synthesis

The synthesis of 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives is commonly achieved through the oxidative coupling of 2-naphthols. dypvp.edu.in This method involves the use of an oxidant, often a transition metal complex, to facilitate the formation of a carbon-carbon bond between two naphthol molecules. researchgate.netrsc.org A frequently used oxidant for this purpose is iron(III) chloride (FeCl3). dypvp.edu.inchemicalbook.com The reaction proceeds via an oxidative radical-anion coupling mechanism. nih.gov While this approach is effective for creating the binaphthyl backbone, it typically results in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. dypvp.edu.in

The reaction can be carried out by grinding a mixture of 2-naphthol (B1666908) and iron(III) chloride, followed by purification. dypvp.edu.in The use of solid Lewis acids like FeCl3 supported on alumina (B75360) or silica (B1680970) with aerial oxygen as the oxidant has also been reported to give excellent yields. rsc.org

To synthesize 6,6'-Dimethyl-1,1'-bi-2-naphthol, the starting material is 6-methyl-2-naphthol. The oxidative coupling of this precursor, following the general strategies mentioned above, leads to the formation of the desired 6,6'-dimethyl-substituted BINOL. The methyl groups at the 6 and 6' positions originate from the precursor molecule.

The regioselective substitution of the BINOL framework is a key strategy for creating a diverse range of derivatives with specific properties for applications in asymmetric catalysis and materials science. nih.gov For instance, 6,6'-disubstituted BINOLs can be synthesized from (S)-BINOL through methods like direct ortho-lithiation and Ni-catalyzed coupling reactions. rsc.org

Enantioselective Synthesis of this compound

Achieving an enantioselective synthesis, which produces a single enantiomer of a chiral compound, is a significant goal in organic chemistry. For BINOL derivatives, this can be approached through asymmetric oxidative coupling reactions. These reactions utilize chiral catalysts to control the stereochemical outcome of the coupling process. nih.gov

Novel chiral iron phosphate (B84403) complexes have been developed as catalysts for the asymmetric oxidative coupling of 2-naphthols. nih.gov These catalysts have been successfully applied to the synthesis of enantio-enriched BINOLs. nih.gov The development of such catalytic systems is crucial for accessing optically active BINOL derivatives directly, without the need for resolving a racemic mixture.

Resolution Techniques for Racemic this compound

Since the direct synthesis of a single enantiomer can be challenging, a common strategy is to first synthesize the racemic mixture and then separate the two enantiomers. This process is known as chiral resolution. libretexts.org

Chemical resolution involves reacting the racemic mixture with a chiral resolving agent, which is a single enantiomer of another chiral compound. libretexts.orgtcichemicals.com This reaction forms a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by methods like fractional crystallization. libretexts.orglibretexts.org After separation, the chiral resolving agent is removed to yield the pure enantiomers of the original compound. libretexts.org

Commonly used chiral resolving agents include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral acids and amines. libretexts.orglibretexts.org

A specific and effective method for the resolution of BINOLs is the formation of inclusion complexes or co-crystals with a chiral host molecule. psu.eduacs.org This technique relies on the differential interaction of the two enantiomers with the chiral resolving agent, leading to the preferential crystallization of one diastereomeric complex. psu.edu

For the resolution of racemic 1,1'-bi-2-naphthol, N-benzylcinchonidinium chloride has proven to be a highly effective resolving agent. dypvp.edu.inorgsyn.org This method has also been successfully applied to analogs such as this compound. orgsyn.org The process involves dissolving the racemic BINOL and the chiral resolving agent in a suitable solvent. One of the diastereomeric complexes will be less soluble and will crystallize out of the solution, allowing for its separation by filtration. The other enantiomer remains in the mother liquor and can be recovered from it. orgsyn.org The choice of solvent can significantly impact the efficiency of the resolution. nih.gov

Chemical Resolution via Diastereomeric Complex Formation with Chiral Auxiliaries

Salt Formation with Chiral Bases

The resolution of racemic biaryls through the formation of diastereomeric salts with a chiral resolving agent is a classical and effective method. In the case of this compound, the use of cinchona alkaloids has proven to be particularly successful.

One of the most effective resolving agents is N-benzylcinchonidinium chloride. orgsyn.org This chiral base has been successfully employed to resolve not only the parent 1,1'-bi-2-naphthol (BINOL) but also its analogues, including the 6,6'-dimethyl derivative. orgsyn.org The principle of this resolution lies in the differential solubility of the diastereomeric complexes formed between the racemic binaphthol and the chiral resolving agent. Typically, one diastereomer selectively crystallizes from the solution, leaving the other enantiomer enriched in the mother liquor.

While detailed procedural specifics for the resolution of this compound using N-benzylcinchonidinium chloride are outlined in seminal works, a general approach involves the dissolution of the racemic mixture and the chiral resolving agent in a suitable solvent, followed by a carefully controlled crystallization process. The separation of the crystallized diastereomer and its subsequent decomposition allows for the isolation of one of the enantiopure binaphthols. The other enantiomer can then be recovered from the mother liquor. The efficiency of this method is highlighted by the high enantiomeric excess (ee) values and good recovery yields reported for the analogous resolution of BINOL. orgsyn.org

Table 1: Chiral Bases for the Resolution of this compound

| Chiral Resolving Agent | General Outcome | Reference |

| N-Benzylcinchonidinium chloride | Effective for the resolution of BINOL and its analogs, including the 6,6'-dimethyl derivative. | orgsyn.org |

Enzymatic Resolution Strategies

Enzymatic resolutions offer a green and highly selective alternative to classical chemical methods. These strategies typically involve the use of lipases to catalyze the enantioselective acylation or hydrolysis of the racemic substrate. For binaphthol derivatives, lipase-catalyzed kinetic resolution has been a subject of considerable research. jst.go.jp

The underlying principle of enzymatic kinetic resolution is the faster reaction of one enantiomer with the enzyme, leading to a mixture of the unreacted, enantiomerically enriched starting material and the acylated product of the other enantiomer. These can then be separated by conventional methods. While specific studies detailing the enzymatic resolution of this compound are not extensively documented in readily available literature, the general methodologies applied to BINOL are highly relevant. jst.go.jp Lipases such as Candida antarctica lipase (B570770) B (CALB) have shown excellent performance in the resolution of various biaryls. nih.gov The choice of acyl donor and solvent system is crucial for achieving high enantioselectivity and conversion.

Chromatographic Separation Techniques

Chromatographic methods, particularly preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are powerful tools for the direct separation of enantiomers. nih.gov These techniques utilize chiral stationary phases (CSPs) that interact differently with the two enantiomers, leading to their separation.

For binaphthol derivatives, polysaccharide-based CSPs are commonly employed. While specific preparative chromatographic methods for this compound are not extensively detailed, the general principles of chiral chromatography are applicable. The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation and high throughput. The use of molecularly imprinted polymers (MIPs) as chiral stationary phases has also been explored for the separation of BINOL and its derivatives, offering high selectivity. nih.gov

Preparative SFC has emerged as a particularly advantageous technique for chiral separations on a larger scale due to its lower solvent consumption and faster run times compared to traditional HPLC. nih.gov

Table 2: Chromatographic Methods for Binaphthol Resolution

| Technique | Chiral Stationary Phase Type | General Applicability | Reference |

| Preparative HPLC | Polysaccharide-based, Molecularly Imprinted Polymers | Separation of BINOL and its derivatives. | nih.gov |

| Preparative SFC | Polysaccharide-based | Efficient for large-scale chiral separations. | nih.gov |

Advances in Large-Scale Preparation Methods for Enantiopure this compound

The transition from laboratory-scale synthesis to large-scale industrial production of enantiopure compounds presents significant challenges. For this compound, the development of robust and scalable synthetic routes is crucial for its application in industrial asymmetric catalysis.

While specific details on the pilot plant or industrial-scale synthesis of enantiopure this compound are not widely published, the methodologies discussed above, particularly resolution via salt formation, are often the most amenable to scale-up. The first practical syntheses of related compounds like (R)- and (S)-BINAP, which involved the resolution of the racemic bis-phosphine oxide, supported the production of kilogram quantities. orgsyn.org This suggests that similar strategies could be applied to the large-scale production of enantiopure this compound. The key to successful scale-up lies in optimizing reaction conditions, solvent selection, and isolation procedures to ensure high yields, excellent enantiopurity, and economic viability.

Fundamental Chirality and Conformational Analysis of 6,6 Dimethyl 1,1 Bi 2 Naphthol

Stereochemical Assignment and Nomenclature (R and S Enantiomers)

The absolute configuration of the atropisomers of 6,6'-Dimethyl-1,1'-bi-2-naphthol is designated using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality. To assign the configuration, the molecule is viewed along the chiral axis (the C1-C1' bond). The substituents on the "front" naphthalene (B1677914) ring (e.g., C1) are ranked by priority, as are the substituents on the "back" ring (C1').

The two highest-ranking groups on the front and back rings are identified. A path is traced from the highest-priority group in the front to the highest-priority group in the back. If the path curves in a clockwise direction, the enantiomer is assigned the (R) configuration (from the Latin rectus for right). If the path is counter-clockwise, it is assigned the (S) configuration (from the Latin sinister for left). pitt.edu For the parent compound, 1,1'-bi-2-naphthol (B31242) (BINOL), the (R)-enantiomer is dextrorotatory, exhibiting a positive specific rotation. wikipedia.org The resolution of racemic BINOL into its separate enantiomers is a well-established process, often utilizing chiral resolving agents like N-benzylcinchonidinium chloride, which selectively crystallizes with one enantiomer. wikipedia.orgorgsyn.org

Chemical Modification and Derivatization Strategies for 6,6 Dimethyl 1,1 Bi 2 Naphthol

Regioselective Functionalization at Peripheral Positions

The functionalization of the naphthyl backbone of 6,6'-Dimethyl-1,1'-bi-2-naphthol allows for the fine-tuning of its steric and electronic properties. Electrophilic substitution reactions on the BINOL framework are known to be highly regioselective. rsc.orgresearchgate.netnih.govacs.orgsigmaaldrich.cn The presence of the hydroxyl groups directs electrophilic attack primarily to the positions para to them, which correspond to the 6 and 6' positions. In the case of this compound, further functionalization targets other available positions on the aromatic rings.

A primary and highly effective strategy for the diversification of the this compound scaffold involves initial halogenation, most commonly bromination, at the positions activated by the hydroxyl groups. For the parent BINOL, treatment with bromine in dichloromethane (B109758) at low temperatures results in the highly selective formation of 6,6'-dibromo-1,1'-bi-2-naphthol in excellent yield. nih.gov This high regioselectivity is governed by the electronic stabilization provided by the hydroxyl groups to the intermediates formed during electrophilic attack. rsc.org A similar high regioselectivity is anticipated for the halogenation of other positions on the 6,6'-dimethyl-BINOL core.

The resulting dihalogenated derivatives are exceptionally versatile intermediates for a variety of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of structurally diverse derivatives.

Table 1: Representative Cross-Coupling Reactions on Halogenated BINOL Scaffolds

| Coupling Reaction | Reactant | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Aryl-substituted derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Alkynyl-substituted derivative |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine (B1218219) ligand, base | Amino-substituted derivative |

| Stille Coupling | Organostannane | Pd catalyst | Alkyl/Aryl-substituted derivative |

| Heck Coupling | Alkene | Pd catalyst, base | Alkenyl-substituted derivative |

This table presents generalized conditions for cross-coupling reactions applicable to halogenated BINOL derivatives.

The utility of these halogenated intermediates is exemplified by the use of (S)-6,6'-dibromo-BINOL as a ligand in copper-mediated enantioselective C-H alkynylation of ferrocenes, demonstrating the influence of the 6,6'-substituents on the catalytic environment. cardiff.ac.uk

Beyond the products of cross-coupling reactions, a range of other important functional groups can be introduced onto the this compound framework, often using the halogenated intermediates.

Boronic Acid Derivatives: The conversion of the bromo groups to boronic acid or boronic ester functionalities is a key transformation. This is typically achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate, such as trimethyl borate. The resulting 6,6'-bis(boronic acid) derivative of BINOL serves as a crucial building block for further modifications via Suzuki coupling, allowing for the introduction of a wide array of aryl and vinyl substituents. researchgate.net Chiral BINOL-based boronic acids have also been developed as fluorescent chemosensors. researchgate.net

Amino Derivatives: The introduction of amino groups can be accomplished through methods like the Buchwald-Hartwig amination of the corresponding di-bromo derivative. This palladium-catalyzed reaction allows for the formation of both primary and secondary amino-substituted BINOLs. These amino-functionalized derivatives are valuable as ligands and as precursors for further chemical transformations.

Cyano Derivatives: The cyano group can be introduced into aromatic systems through various methods, including the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with a cyanide salt, typically copper(I) cyanide. For the 6,6'-dimethyl-BINOL scaffold, this would involve the cyanation of a halogenated precursor. The resulting dicyano-substituted derivative can serve as a versatile intermediate for the synthesis of carboxylic acids, amides, and amines. The cyano group itself is also a valuable functional group in medicinal chemistry and materials science. ox.ac.ukorgsyn.orgnih.gov

Synthesis of Related Chiral Scaffolds from this compound (e.g., phosphine ligands)

One of the most significant applications of BINOL and its derivatives, including this compound, is their use as the chiral backbone for the synthesis of privileged ligands for asymmetric catalysis, particularly phosphine and phosphoramidite (B1245037) ligands. rsc.org

The general and highly modular synthesis of phosphoramidite ligands, often referred to as Feringa ligands, involves a two-step procedure. First, the diol, in this case, this compound, is reacted with phosphorus trichloride (B1173362) (PCl₃) to form the corresponding phosphorochloridite. This intermediate is then reacted in situ with a primary or secondary amine to yield the desired phosphoramidite ligand.

The 6,6'-dimethyl groups on the BINOL backbone are retained during this synthesis and play a crucial role in defining the steric environment of the resulting ligand. This steric bulk can significantly influence the selectivity and activity of the metal complexes formed with these ligands. Monodentate phosphoramidites derived from substituted BINOLs have proven to be excellent ligands in rhodium-catalyzed asymmetric hydrogenation and other transition metal-catalyzed reactions. researchgate.net

Similarly, phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are synthesized from BINOL precursors. The synthesis typically involves conversion of the hydroxyl groups to triflates, followed by a nickel- or palladium-catalyzed phosphination. The 6,6'-dimethyl substituents would sterically and electronically tune the properties of the resulting diphosphine ligand.

Design Principles for Tailored this compound Derivatives

The design of tailored this compound derivatives for specific applications, especially in asymmetric catalysis, is guided by the principle of modulating the steric and electronic properties of the ligand scaffold. The substituents at the 6 and 6' positions are particularly influential in this regard.

Steric Effects: The methyl groups at the 6,6'-positions of the binaphthyl core provide increased steric bulk compared to the parent BINOL. This steric hindrance can create a more defined and constrained chiral pocket around the metal center in a catalyst-ligand complex. This enhanced steric demand can lead to higher enantioselectivities in asymmetric reactions by more effectively differentiating between the two enantiotopic faces of a prochiral substrate. The impact of such steric modifications has been observed in various catalytic systems where bulky substituents on the ligand backbone lead to improved catalytic performance.

Electronic Effects: The methyl groups are weakly electron-donating through hyperconjugation and inductive effects. This can influence the electron density at the coordinating atoms of the derived ligands (e.g., the phosphorus atom in phosphine or phosphoramidite ligands). The electronic nature of the ligand, in turn, affects the properties of the metal center, such as its Lewis acidity and redox potential, which are critical for catalytic activity and selectivity. For instance, more electron-donating ligands can increase the electron density on the metal, which can enhance its reactivity in certain catalytic cycles, such as oxidative addition. The electronic properties of phosphinite ligands derived from carbohydrates have been shown to significantly affect enantioselectivity in asymmetric hydrogenations. acs.org

By strategically combining these steric and electronic effects through the introduction of the 6,6'-dimethyl groups and further functionalization at other positions, it is possible to create a library of ligands with fine-tuned properties. This allows for the rational design of catalysts optimized for specific substrates and transformations, moving beyond a trial-and-error approach to catalyst development.

Applications in Asymmetric Catalysis

Design and Synthesis of 6,6'-Dimethyl-1,1'-bi-2-naphthol-Derived Chiral Ligands

The foundation for the application of this compound in asymmetric catalysis lies in its resolution into enantiomerically pure forms, (R)- and (S)-6,6'-dimethyl-1,1'-bi-2-naphthol. This resolution is a critical step, as the chirality of the final catalyst, and thus the stereochemical outcome of the catalyzed reaction, is dictated by the enantiomer of the binaphthol used. The resolution of racemic this compound has been successfully achieved using N-benzylcinchonidinium chloride as a resolving agent, a method that has proven effective for various BINOL analogs. orgsyn.org

Once resolved, the hydroxyl groups of this compound serve as versatile handles for the synthesis of a wide array of chiral ligands. These ligands are designed to coordinate with metal centers or to act as organocatalysts, creating a chiral environment that directs the stereochemical course of a reaction.

Chiral Metal Complexes (e.g., Zirconium, Lanthanide, Titanium complexes)

The diol functionality of this compound readily allows for the formation of chiral complexes with various metals, which then function as Lewis acids to catalyze a range of enantioselective transformations.

Zirconium Complexes: While specific studies focusing solely on zirconium complexes of this compound are not extensively documented in the readily available literature, research on structurally related BINOL derivatives provides strong evidence for their potential. For instance, chiral zirconium catalysts prepared from Zr(OtBu)4 and multidentate BINOL derivatives, such as those bearing bromine atoms at the 6,6'-positions, have been effectively employed in catalytic enantioselective Mannich-type reactions. acs.org These findings suggest that zirconium complexes of this compound could also serve as potent catalysts for similar carbon-carbon bond-forming reactions.

Lanthanide Complexes: The use of lanthanide complexes in asymmetric catalysis is well-established, and BINOL-derived ligands are frequently employed. Although specific research on lanthanide complexes with this compound is limited, the broader success of lanthanide-BINOL systems in reactions like the Diels-Alder reaction points to the potential of the dimethyl derivative.

Organic Catalysts and Organocatalysis

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen exponential growth. Chiral phosphoric acids derived from BINOL are a prominent class of organocatalysts. nih.gov These catalysts operate through hydrogen bonding and Brønsted acid catalysis. While direct applications of this compound-derived phosphoric acids are not extensively reported, the modular nature of BINOL-based organocatalysts suggests that the 6,6'-dimethyl derivative could be readily converted into a chiral phosphoric acid. Such a catalyst would be expected to exhibit unique steric and electronic properties that could be advantageous in specific enantioselective transformations.

Heterogenized and Polymer-Supported Catalysts

The immobilization of homogeneous catalysts onto solid supports offers significant advantages, including ease of separation, recovery, and recycling. Various strategies have been developed to heterogenize BINOL-based catalysts, and these can be conceptually extended to derivatives like this compound.

One common approach involves the covalent attachment of the BINOL ligand to a polymer backbone, such as polystyrene. For instance, a polymer-supported BINOL ligand was synthesized by coupling aminomethyl polystyrene resin with (S)-2,2′-dihydroxy-1,1′-binaphthyl-3,3′-dicarboxylic acid. cmu.edu This heterogenized ligand, when complexed with titanium, showed remarkable efficacy in the asymmetric addition of diethylzinc (B1219324) to aldehydes, in some cases exhibiting higher enantioselectivity than its homogeneous counterpart. cmu.edu This enhancement is attributed to the steric influence of the polymer support. Such methodologies could be adapted to immobilize this compound, potentially leading to robust and recyclable catalysts for various asymmetric reactions.

Enantioselective Transformations Mediated by this compound Derivatives

The true measure of the utility of this compound-derived catalysts lies in their ability to mediate a wide range of enantioselective transformations, particularly those that form carbon-carbon bonds.

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. Chiral catalysts derived from this compound are poised to play a significant role in this area.

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings with the simultaneous formation of up to four stereocenters. The use of chiral Lewis acids to catalyze this reaction enantioselectively is a well-explored strategy. While a specific data table for a Diels-Alder reaction catalyzed by a this compound-metal complex is not available in the reviewed literature, the performance of closely related catalysts provides a strong indication of its potential.

For example, titanium complexes of BINOL and its derivatives are known to be effective catalysts for the asymmetric Diels-Alder reaction. These catalysts activate the dienophile towards cycloaddition, and the chiral environment around the metal center dictates the facial selectivity of the diene attack, leading to high enantiomeric excesses of the desired cycloadduct. The methyl groups at the 6,6'-positions of the binaphthyl scaffold would be expected to influence the steric bulk and electronic nature of the catalytic pocket, potentially leading to different or improved selectivity profiles compared to other BINOL derivatives.

| Diene | Dienophile | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Cyclopentadiene | Methacrolein | Ti(O-i-Pr)2(H8-BINOL) | Toluene | -78 | 85 | 98 (exo) |

| Cyclopentadiene | 3-Acryloyl-2-oxazolidinone | Yb(OTf)3/(S)-BINOL | CH2Cl2 | -45 | 95 | 95 (endo) |

| Isoprene | Methyl acrylate | Cu(II)-Box | CH2Cl2 | -78 | 90 | 98 (endo) |

| This table presents data for asymmetric Diels-Alder reactions catalyzed by various BINOL and related chiral ligand-metal complexes to illustrate the potential efficacy of this compound-derived catalysts. |

Asymmetric Hydrogenation and Reduction Reactions

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing access to a vast array of chiral molecules. dicp.ac.cnnih.gov Ligands derived from the BINOL scaffold, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are of paramount importance in transition metal-catalyzed asymmetric hydrogenation. acs.orgresearchgate.net Ruthenium(II) catalysts bearing chiral diphosphine ligands like (S)-TolBINAP, in combination with a chiral diamine, have shown high catalytic activity and enantioselectivity in the hydrogenation of ketones. manipal.edu

Furthermore, BINOL-modified lithium aluminum hydride reagents have been developed as highly efficient chiral reducing agents for the enantioselective reduction of aromatic ketones. researchgate.net These reagents demonstrate the utility of the BINOL framework in stoichiometric reductions as well. While direct applications of this compound in these specific examples are not extensively detailed, the principles established with closely related BINOL derivatives underscore the potential of this ligand class. For instance, a ruthenium(II) catalyst with BINOL-derived monodonor phosphorus-donor ligands has been used for the asymmetric hydrogenation of ketones. researchgate.net

Asymmetric Oxidation and Epoxidation Reactions

The development of catalytic asymmetric oxidation and epoxidation reactions is crucial for the synthesis of chiral sulfoxides and epoxides, which are valuable synthetic intermediates. researchgate.net Derivatives of BINOL with substituents at the 6 and 6' positions have been shown to have a significant impact on the activity and enantioselectivity of these reactions. researchgate.net

A chiral metal complex generated in situ from (R)-6,6'-Diphenyl-BINOL and Ti(O-i-Pr)₄ has been effectively used for the asymmetric oxidation of aryl methyl and aryl benzyl (B1604629) sulfides. researchgate.netnih.gov Using aqueous tert-butyl hydroperoxide (TBHP) as the oxidant, this catalytic system provides sulfoxides in good yields (up to 81%) and high enantiopurities (up to 90% ee). researchgate.netnih.gov Similarly, a titanium complex derived from (R)-6,6'-dibromo-BINOL has been employed for the asymmetric oxidation of a range of sulfides, affording the corresponding sulfoxides with 78–95% ee and in 72–80% yields. nih.govresearchgate.net

In the realm of epoxidation, (S)-6,6'-Diphenyl-BINOL has been used as a chiral ligand in the lanthanoid-catalyzed epoxidation of chalcone. An enantioenriched (S)-6,6'-Diphenyl-BINOL-Ca complex has also been reported as a novel and efficient catalyst for the asymmetric epoxidation of α,β-unsaturated enones.

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| (R)-6,6'-Diphenyl-BINOL / Ti(O-i-Pr)₄ | Aryl methyl and aryl benzyl sulfides | Up to 81 | Up to 90 | researchgate.netnih.gov |

| (R)-6,6'-dibromo-BINOL / Ti(O-i-Pr)₄ | Aryl alkyl and aryl benzyl sulfides | 72-80 | 78-95 | nih.govresearchgate.net |

Other Enantioselective Transformations (e.g., ring-opening)

The asymmetric ring-opening of epoxides is a valuable transformation that provides access to enantiomerically enriched vicinal functionalized compounds. ias.ac.inyoutube.com Chiral catalysts based on the BINOL framework have found application in this area. For example, linked-BINOLs have been utilized in epoxide opening reactions. ias.ac.in

More specifically, the chiral phosphine (B1218219) oxide BINAPO, a derivative of BINAP which is in turn derived from BINOL, has been used as a catalyst for the enantioselective ring-opening of meso-epoxides with tetrachlorosilane. This reaction, in the presence of diisopropylethylamine, affords the corresponding chlorohydrins with high enantioselectivities, reaching up to 90% ee. This highlights the versatility of the binaphthyl scaffold in promoting a diverse range of enantioselective transformations beyond the more common C-C bond-forming and redox reactions.

C(sp²)–H Bond Functionalization

The direct functionalization of carbon-hydrogen (C–H) bonds is a paramount goal in organic synthesis, offering a more atom-economical and efficient route to complex molecules by avoiding pre-functionalized starting materials. researchgate.net Enantioselective C–H activation, in particular, represents a significant frontier, and chiral phosphoric acids derived from substituted BINOLs have become leading catalysts in this field. rsc.org These catalysts can operate in synergy with transition metals, typically palladium, to achieve high levels of stereocontrol. nih.gov

While derivatives with bulky substituents at the 3,3'-positions have been extensively studied to create a well-defined and sterically hindered chiral environment, modifications at other positions, such as 6,6', also play a crucial role. The synthesis of 6,6'-disubstituted BINOLs, including the 6,6'-dimethyl derivative, has been achieved through methods like copper-catalyzed asymmetric oxidative coupling of the corresponding 2-naphthols. nih.govmdpi.com

The methyl groups at the 6,6'-positions of the BINOL core are located away from the primary chiral pocket but exert a significant electronic influence. As electron-donating groups, they increase the electron density of the naphthalene (B1677914) rings. When this BINOL is converted into a chiral phosphoric acid, these methyl groups can modulate the acidity (pKa) of the catalyst and influence the non-covalent interactions essential for stereochemical communication. Although direct applications of this compound in C(sp²)-H functionalization are less documented than for 3,3'-substituted analogues, its unique electronic properties make it a potentially valuable ligand. For instance, in palladium-catalyzed C-H activation reactions, the ligand's electronic character can influence the reactivity of the metal center and the stability of key intermediates. nih.gov

Below is a table showing examples of how different substitutions on the BINOL scaffold can be applied in various C-H activation reactions, contextualizing the potential role for the 6,6'-dimethyl variant.

| Catalyst/Ligand Derivative | C-H Activation Application | Metal | Achieved Yield / Enantioselectivity |

| (S)-6,6'-Dibromo-BINOL | Asymmetric C–H alkynylation of ferrocenes | Cu | High yields, up to 92.5:7.5 e.r. nih.gov |

| H₈-BINAP | Asymmetric direct C–H arylation of (arene)-chromium complexes | Pd | Good yields, high enantioselectivity acs.org |

| BINOL-based CPA | Intramolecular double C-H activation for P-stereogenic benzophosphole oxides | Pd | Moderate to excellent yields, up to 96% ee nih.gov |

| Chiral Spiro Phosphoric Acid (SPA) | Atroposelective C−H olefination to form axially chiral biaryl-2-amines | Pd | Good yields, up to 97% ee researchgate.net |

This table illustrates the utility of various BINOL derivatives in C-H activation. The specific performance of a 6,6'-dimethyl-BINOL-derived catalyst would depend on the specific reaction conditions and substrate.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism by which chiral catalysts transfer stereochemical information is fundamental to rational catalyst design. For BINOL-derived phosphoric acids, the catalytic cycle is generally understood to involve intricate interactions between the catalyst, substrate, and reagents, orchestrated through a well-defined transition state.

Transition State Analysis and Chiral Induction Models

In many reactions catalyzed by chiral phosphoric acids, a bifunctional activation mechanism is operative. acs.org In this model, the catalyst acts simultaneously as a Brønsted acid and a Lewis base. The acidic proton of the phosphoric acid protonates and activates an electrophile (e.g., an imine or a carbonyl group), while the basic phosphoryl oxygen atom binds and orients the nucleophile. This dual activation within a single chiral scaffold creates a highly organized, pseudo-cyclic transition state.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the geometry of these transition states. h-its.org The enantioselectivity of a given reaction is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. The substituents on the BINOL backbone are crucial in differentiating these two pathways.

Role of Non-Covalent Interactions in Asymmetric Induction

The stability of the favored transition state is governed by a network of subtle non-covalent interactions (NCIs) between the catalyst and the substrate(s). acs.org These interactions, though individually weak, collectively create a significant energy preference for one stereochemical outcome over the other. Key NCIs in BINOL-CPA catalysis include:

Hydrogen Bonding: The primary interaction involves the hydrogen bond from the catalyst's P-OH group to the substrate.

π-π Stacking: The electron-rich naphthyl rings of the BINOL scaffold can stack with aromatic rings on the substrate, helping to lock in a specific conformation.

CH-π Interactions: Hydrogen atoms from the substrate or from the catalyst's own substituents can interact with the π-systems of the catalyst or substrate.

Steric Repulsion: Unfavorable steric clashes in the disfavored transition state provide a strong driving force for selectivity.

The substituents on the BINOL ring are the primary mediators of these NCIs. The 6,6'-dimethyl groups in This compound can participate directly in these interactions. The electron-donating nature of the methyl groups enriches the π-system of the naphthyl rings, potentially strengthening π-π stacking and cation-π interactions. Furthermore, the C-H bonds of the methyl groups themselves can act as donors for CH-π interactions with an aromatic substrate. The deliberate incorporation of such dynamic and electronically-tuned structural elements is a key strategy in modern catalyst design. proquest.com

The table below summarizes the types of non-covalent interactions and the potential influence of the 6,6'-dimethyl groups.

| Type of Non-Covalent Interaction | General Role in BINOL Catalysis | Potential Influence of 6,6'-Dimethyl Groups |

| Hydrogen Bonding | Primary mode of substrate activation and organization. acs.org | Modulates the acidity of the P-OH group, affecting bond strength. |

| π-π Stacking | Orients aromatic substrates within the chiral pocket. acs.org | Electron-donating effect enhances the π-basicity of the naphthyl rings, potentially strengthening the interaction. |

| CH-π Interactions | Provides additional stabilizing contacts to fix substrate conformation. acs.org | The methyl C-H groups can act as CH donors, creating additional anchor points for the substrate. |

| Steric Repulsion | Destabilizes the transition state leading to the minor enantiomer. | Contributes to the overall steric profile, influencing the preferred orientation of the substrate. |

Applications in Chiral Recognition and Sensing

Development of Fluorescent Sensors based on 6,6'-Dimethyl-1,1'-bi-2-naphthol Scaffolds

No specific research was found on the development of fluorescent sensors based on the this compound scaffold.

Enantioselective Recognition of Chiral Analytes

No specific research was found on the use of this compound for the enantioselective recognition of chiral analytes.

Chiral Amino Alcohols and Amino Acids

No specific research was found detailing the enantioselective recognition of chiral amino alcohols or amino acids using this compound.

Metal Ion Recognition

No specific research was found on the application of this compound in metal ion recognition.

Supramolecular Interactions in Chiral Sensing and Discrimination

While the principles of supramolecular interactions are fundamental to chiral sensing with BINOL derivatives, no studies specifically investigating these interactions for this compound were identified.

Applications in Advanced Materials Science and Polymer Chemistry

Chiral Polymer Synthesis from 6,6'-Dimethyl-1,1'-bi-2-naphthol Derivatives

The incorporation of this compound units into polymer backbones imparts chirality to the macromolecule, leading to the formation of chiral polymers with specialized properties. These polymers are often synthesized through polycondensation or carbon-carbon coupling reactions, utilizing the diol functionality of the BINOL derivative.

One prominent strategy involves the synthesis of chiral porous polymers (CPPs). These materials are created by reacting enantiopure BINOL derivatives, such as those with substituents at the 6 and 6' positions, with various comonomers like alkynes or boronic acids. nih.gov For instance, chiral conjugated BINOL-porous polymers (CBPPs) have been prepared from enantiopure (R)- or (S)-BINOL derivatives. These polymers exhibit high thermal stability and significant surface areas, making them suitable for applications in enantioselective recognition. nih.govacs.org The chiral cavities within these polymers, defined by the BINOL units, allow for the selective binding of specific enantiomers of other chiral molecules. nih.gov

Another approach to synthesizing chiral polymers is through the creation of optically active polyamides and polyimides. While direct polycondensation of this compound with diacid chlorides can be challenging, the corresponding diamino derivative, (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine, can be polymerized with various dicarboxylic acids. orgsyn.org This method, often carried out via low-temperature interfacial polycondensation, yields polyamides with inherent chirality. mdpi.com The bulky, non-planar structure of the 6,6'-dimethyl-BINOL unit disrupts chain packing, which can enhance the solubility of the resulting polymers in organic solvents while maintaining high thermal stability. mdpi.comnih.gov

The synthesis of chiral polyesters is another avenue that has been explored. Transesterification followed by polycondensation of chiral diols, such as those derived from α-pinene, with various diesters has been shown to produce polyesters with high thermal stability. chemrxiv.org A similar approach can be envisioned for this compound, where its diol functionality is reacted with dicarboxylic acid chlorides or esters to form chiral polyesters.

The table below summarizes representative approaches to synthesizing chiral polymers from BINOL derivatives, which are applicable to this compound.

| Polymer Type | Monomers | Polymerization Method | Key Properties |

| Chiral Porous Polymers (CPPs) | Substituted BINOL derivatives, alkynes, boronic acids | Suzuki–Miyaura or Sonogashira–Hagihara coupling | High thermal stability, high surface area, enantioselective recognition |

| Optically Active Polyamides | Chiral diamino-BINOL derivatives, diacid chlorides | Low-temperature interfacial polycondensation | Good thermal stability, improved solubility, chiral recognition |

| Chiral Polyesters | Chiral BINOL diols, dicarboxylic acid derivatives | Transesterification and polycondensation | High thermal stability, potential for degradability |

Optically Active Functional Materials (e.g., Luminescent materials)

The unique photophysical properties of the binaphthyl scaffold make this compound an excellent candidate for the development of optically active functional materials, particularly luminescent materials. The chirality of the molecule can influence the polarization of emitted light, leading to circularly polarized luminescence (CPL), a property of great interest for applications in 3D displays, optical data storage, and security inks.

A significant area of research is the incorporation of this compound derivatives into metal-organic frameworks (MOFs). nih.gov These crystalline materials, formed by the self-assembly of metal ions or clusters with organic linkers, can exhibit strong luminescence. By using a chiral linker derived from this compound, it is possible to create homochiral MOFs that can be used for enantioselective sensing. nih.govresearchgate.net For instance, luminescent chiral MOFs have been shown to exhibit different quenching responses to the enantiomers of a chiral analyte, allowing for their discrimination. nih.gov The introduction of different metal ions, such as in bimetallic MOFs, can further tune the luminescent properties and enhance the sensing capabilities. rsc.org

The luminescent properties of these materials are often derived from the organic linker itself or from a combination of the linker and the metal center through ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) processes. The rigid structure of the 6,6'-dimethyl-BINOL unit helps to minimize non-radiative decay pathways, leading to higher quantum yields.

The table below presents examples of luminescent materials based on BINOL derivatives.

| Material Type | Components | Luminescence Mechanism | Potential Application |

| Chiral Metal-Organic Frameworks (CMOFs) | 6,6'-disubstituted BINOL-dicarboxylic acids, Zn(II) or Cd(II) ions | Ligand-based fluorescence | Enantioselective sensing |

| Bimetallic MOFs | BINOL derivatives, two different metal ions | Synergistic effects, charge transfer | Enhanced luminescence sensing |

Supramolecular Architectures and Self-Assembly with this compound Units

The ability of this compound to engage in specific intermolecular interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component for the construction of complex supramolecular architectures through self-assembly. These organized structures can exhibit functions that are not present in the individual molecules.

One notable example is the formation of discrete supramolecular cages. By designing and synthesizing chiral cages with cavities based on the rigid structure of 1,1'-binaphthol, researchers have created systems capable of selective guest encapsulation. oaepublish.com For instance, covalent organic cages have been constructed using (R)- or (S)-binaphthyl skeletons as ligands, which can then act as fluorescent probes for detecting specific metal ions. oaepublish.com The chiral environment within the cage can also be exploited for enantioselective recognition and catalysis. The self-assembly process can be driven by the formation of dynamic covalent bonds, such as imine condensation, leading to well-defined, cage-like structures. oaepublish.com

Furthermore, the principles of supramolecular chemistry can be applied to create photoactive systems. Supramolecular cages have been shown to photosensitize reactions of encapsulated guests through photoinduced electron transfer. nih.gov A Ga₄L₆¹²⁻ cage, for example, can absorb light and promote the rearrangement of a guest molecule within its cavity. nih.gov This highlights the potential for creating "smart" materials where the function is controlled by an external stimulus like light.

The self-assembly of BINOL derivatives can also lead to the formation of helical structures and other complex architectures. The inherent chirality of the 6,6'-dimethyl-BINOL unit can direct the handedness of the resulting supramolecular assembly, a process known as chirality transfer. This has been observed in various systems, from simple organic molecules to complex coordination polymers.

Advanced Characterization Techniques for 6,6 Dimethyl 1,1 Bi 2 Naphthol and Its Derivatives

Spectroscopic Analysis for Structural Elucidation and Chiral Purity

Spectroscopic techniques are indispensable tools for the detailed analysis of chiral compounds like 6,6'-Dimethyl-1,1'-bi-2-naphthol.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is particularly well-suited for the analysis of BINOL derivatives due to their distinct chiral nature. nih.gov

The CD spectra of the enantiomers of a chiral compound are mirror images of each other. researchgate.net For instance, the (R) and (S) enantiomers of BINOL derivatives exhibit opposite Cotton effects in the UV-Vis region, confirming their enantiomeric relationship. rsc.org The specific arrangement of the naphthyl groups in this compound results in characteristic CD signals. Any alteration in the dihedral angle between the naphthyl rings, for example, upon complexation with another molecule, can lead to a modulated CD signal. utexas.edu

CD spectroscopy is not only used for determining the absolute configuration of these molecules but also for assessing their enantiomeric purity. rsc.org While it is a relatively easy and inexpensive method, the results can be influenced by factors such as the concentration of the sample, the solvent used, temperature, and the presence of impurities. rsc.orgrsc.org For example, a study on a BINOL derivative showed that aggregation behavior in different solvent mixtures could lead to significant changes in the CD signal. researchgate.net

A typical application involves comparing the experimentally obtained CD spectrum with that of a known standard or with theoretical spectra calculated using methods like time-dependent density functional theory (TD-DFT). nih.gov This comparison helps in assigning the absolute configuration of the synthesized or isolated compound.

Table 1: Representative CD Spectral Data for BINOL Derivatives

| Compound | Solvent | Wavelength (nm) | Molar Ellipticity (θ) | Reference |

| (R)-BINOL | Ethanol | ~230 | Positive | researchgate.net |

| (S)-BINOL | Ethanol | ~230 | Negative | researchgate.net |

| (R)-11 (a BINOL derivative) | THF/Water (40:60) | ~240 | Annihilated Signal | researchgate.net |

| (R)-BINOL-CH2 | THF/Water (40:60) | ~230 | Annihilated Signal | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR methods provide invaluable information about the connectivity, stereochemistry, and conformation of these compounds. researchgate.net

1D NMR Spectroscopy: The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. scribd.com For a molecule like this compound, the aromatic region of the ¹H NMR spectrum can be complex due to overlapping signals of the naphthyl protons. researchgate.net The methyl protons at the 6 and 6' positions would give a characteristic signal, and the hydroxyl protons would also be observable, although their chemical shift can be concentration and solvent dependent.

2D NMR Spectroscopy: To overcome the complexity of 1D spectra, various 2D NMR techniques are employed for unambiguous signal assignment. researchgate.netnih.gov These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of the protons in the naphthyl rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space interactions between protons that are close to each other, providing critical information about the 3D structure and conformation of the molecule. wordpress.com This is particularly useful for analyzing the relative orientation of the two naphthyl units in BINOL derivatives.

NMR spectroscopy can also be used for determining enantiomeric purity by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). rsc.org When a chiral auxiliary is added to a racemic mixture of a BINOL derivative, it forms diastereomeric complexes that can be distinguished in the NMR spectrum, allowing for the quantification of each enantiomer. rsc.org

Table 2: Illustrative ¹H NMR Data for a BINOL Derivative Moiety

| Proton | Typical Chemical Shift (ppm) in CDCl₃ | Multiplicity | Notes |

| Aromatic Protons | 6.9 - 8.0 | m | Complex, overlapping signals. chemicalbook.com |

| Methyl Protons (at C6, C6') | ~2.4 | s | A singlet, characteristic of the methyl groups. |

| Hydroxyl Protons | Variable | s (broad) | Chemical shift is dependent on concentration and solvent. |

| Note: This is a generalized representation. Actual chemical shifts can vary based on the specific derivative and experimental conditions. |

X-ray Crystallography of this compound Derivatives and their Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. For this compound and its derivatives, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the crucial dihedral angle between the two naphthyl rings, which defines the molecule's conformation. acs.org

The crystal structure of a BINOL derivative can reveal important details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the packing of the molecules in the solid state. nih.gov For example, the crystal structure of racemic BINOL shows a more orthogonal conformation compared to the cisoid conformation found in the crystal of enantiopure (R)-BINOL. researchgate.net

When this compound or its derivatives are used as ligands in metal complexes, X-ray crystallography of the resulting complex is essential for understanding the coordination geometry around the metal center and the precise way in which the chiral ligand imparts asymmetry to the complex. This information is vital for rationalizing the outcomes of asymmetric catalytic reactions.

Table 3: Selected Crystallographic Data for BINOL Derivatives

| Compound | Crystal System | Space Group | Dihedral Angle (°) | Reference |

| (R)-2,2'-Dimethyl-1,1'-binaphthyl | Monoclinic | P2₁ | 81.9, 89.6 | researchgate.net |

| 6,6'-Dibromo-2,2'-dihexyloxy-1,1'-binaphthalene | Orthorhombic | P2₁2₁2₁ | 60.1 | nih.gov |

| (R)-BINOL·(R)-N,N,N-trimethyl-1-hydroxyl-3-methyl-2-butanaminium iodide complex | Orthorhombic | P2₁2₁2₁ | - | pku.edu.cn |

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC with chiral stationary phases)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and highly accurate method for separating the enantiomers of this compound and other BINOL derivatives, thereby allowing for the determination of their enantiomeric excess (% ee). waters.comwikipedia.org

The principle behind this technique is the differential interaction of the two enantiomers with the chiral environment of the stationary phase. This results in different retention times for the (R) and (S) enantiomers, leading to their separation into two distinct peaks in the chromatogram. The enantiomeric excess can be calculated from the relative areas of these two peaks. sigmaaldrich.com

Various types of CSPs are available, and the choice of column and mobile phase is critical for achieving good separation. nih.gov For BINOL derivatives, polysaccharide-based CSPs are often effective. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. nih.gov

Compared to other methods like CD spectroscopy or NMR with chiral solvating agents, chiral HPLC is generally considered more robust and less susceptible to interference from impurities, providing a precise and reliable measure of enantiomeric purity. rsc.org Supercritical fluid chromatography (SFC) with a chiral stationary phase has also emerged as a faster alternative to normal-phase HPLC for the separation of BINOL enantiomers. waters.com

Table 4: Example of Chiral HPLC Separation Parameters for BINOL

| Parameter | Condition | Reference |

| System | Normal Phase HPLC | waters.com |

| Column | Chiral Stationary Phase | waters.comnih.gov |

| Mobile Phase | Hexane/Isopropanol | nih.gov |

| Detection | UV | waters.com |

| Result | Separation of (R) and (S) enantiomers | waters.com |

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions in solution. arxiv.org For 6,6'-Dimethyl-1,1'-bi-2-naphthol, MD simulations can be used to understand how it interacts with solvent molecules and substrates, which is critical for its function as a catalyst or ligand.

MD simulations model the movement of atoms in a system by solving Newton's equations of motion, based on a force field that describes the potential energy of the system. arxiv.org This approach allows for the exploration of the conformational landscape of the molecule in a condensed phase and the characterization of the structure and dynamics of the solvation shell.

In the context of this compound, MD simulations could be employed to investigate:

Solvation Structure: How solvent molecules arrange around the chiral ligand, and how the hydrophobic methyl groups and the hydrophilic hydroxyl groups influence this arrangement.

Conformational Sampling: The accessible conformations of the molecule in different solvents and at different temperatures, complementing the static picture provided by DFT.

Ligand-Substrate Interactions: The initial steps of a catalytic reaction, such as the binding of a substrate to a metal complex of this compound. These simulations can help identify key intermolecular interactions, such as hydrogen bonds or π-π stacking, that are responsible for the initial recognition and binding events.

While specific MD studies on this compound are not prominent in the reviewed literature, the methodology has been successfully applied to study chiral recognition in other systems, such as the interaction of chiral drugs with molecular micelles. nih.gov Such studies demonstrate the power of MD in elucidating the nature of stereoselective intermolecular interactions that govern chiral recognition phenomena. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies in Chiral Catalysis

Quantitative Structure-Activity Relationship (QSAR) studies are a computational methodology aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. In the field of chiral catalysis, QSAR can be a valuable tool for understanding the factors that govern enantioselectivity and for designing more efficient catalysts.

A QSAR study on a series of 6,6'-disubstituted BINOL derivatives, including this compound, would typically involve the following steps:

Data Set: Assembling a series of related catalysts with varying substituents at the 6,6'-positions and their corresponding experimental data on catalytic activity and enantioselectivity for a specific reaction.

Descriptor Calculation: Calculating a set of molecular descriptors for each catalyst in the series. These descriptors quantify various aspects of the molecular structure, such as:

Steric descriptors: Molecular volume, surface area, and specific parameters describing the size and shape of the substituents (e.g., Taft or Charton steric parameters).

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies, and parameters describing the electron-donating or -withdrawing nature of the substituents (e.g., Hammett constants).

Topological and 3D descriptors: Describing the connectivity and spatial arrangement of atoms.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the calculated descriptors with the observed catalytic performance.

Model Validation: Rigorously testing the predictive power of the developed model using internal and external validation techniques.

For this compound, the methyl groups would be represented in a QSAR model by their specific steric and electronic descriptor values. A successful QSAR model could then be used to predict the enantioselectivity of new, unsynthesized 6,6'-disubstituted BINOL catalysts, thereby guiding experimental efforts towards more promising candidates. While specific QSAR studies focusing on this compound were not identified in the search, the general approach is widely used in medicinal chemistry and has potential for broader application in the rational design of asymmetric catalysts.

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Routes

The classical synthesis of 6,6'-Dimethyl-1,1'-bi-2-naphthol typically involves the oxidative coupling of 6-methyl-2-naphthol. While effective, traditional methods often rely on stoichiometric amounts of metal oxidants and organic solvents, posing environmental concerns. Future research is intensely focused on developing greener and more sustainable synthetic methodologies.

A primary area of investigation is the use of earth-abundant and non-toxic metal catalysts. Iron, for instance, is an attractive alternative to more hazardous or expensive metals. Research into chiral iron phosphate (B84403) complexes for the asymmetric oxidative coupling of 2-naphthol (B1666908) derivatives has shown promise, suggesting a potential avenue for the enantioselective synthesis of 6,6'-dimethyl-BINOL. nih.govorgsyn.org Similarly, copper-catalyzed methods are being refined to operate under milder conditions with higher efficiency. The use of supported catalysts, such as copper(II) sulfate (B86663) on alumina (B75360), which can be easily recovered and reused, represents a significant step towards sustainability. researchgate.net

Another emerging trend is the exploration of solvent-free or green solvent-based reaction systems. Mechanical grinding and melt-state reactions, catalyzed by materials like Cu-Montmorillonite clay, have been demonstrated for the parent BINOL and offer a significant reduction in solvent waste. rsisinternational.org The application of such solvent-free conditions to the synthesis of 6,6'-dimethyl-BINOL is a logical and promising future direction. Furthermore, the use of water as a solvent, as demonstrated in the synthesis of racemic BINOL using magnetic Fe3O4 nanoparticles, presents a highly attractive green alternative. mdpi.com Electrochemical methods, which use electricity to drive the oxidative coupling, are also gaining traction as a sustainable approach, minimizing the need for chemical oxidants. acs.org

| Method | Catalyst/Reagent | Solvent | Key Advantage |

| Metal-Catalyzed Oxidative Coupling | Chiral Iron Phosphate Complexes | Various | Use of earth-abundant metal, potential for enantioselectivity |

| Supported Catalysis | Copper(II) Sulfate on Alumina | Organic | Catalyst recyclability, use of O2 as oxidant |

| Solvent-Free Synthesis | Cu-Montmorillonite Clay | None | Reduced solvent waste, simplified procedure |

| Aqueous Synthesis | Fe3O4 Nanoparticles | Water | Use of a green solvent, catalyst recyclability |

| Electrochemical Synthesis | - | Hexafluoroisopropanol (HFIP) | Avoids chemical oxidants, high diastereoselectivity |

Exploration of Novel Catalytic Transformations and Ligand Scaffolds

The utility of BINOL derivatives in asymmetric catalysis is well-established, and 6,6'-dimethyl-BINOL serves as a valuable platform for the development of new chiral ligands and catalysts. sigmaaldrich.comsigmaaldrich.cn Future research is aimed at expanding its application to a broader range of catalytic transformations and designing novel ligand scaffolds with enhanced activity and selectivity.

One of the most significant emerging trends is the development of chiral phosphoric acids (CPAs) derived from substituted BINOL skeletons. These Brønsted acids have proven to be powerful catalysts for a wide array of enantioselective reactions. sigmaaldrich.comacs.org While much research has focused on BINOLs with bulky substituents at the 3,3'-positions, the electronic modulation provided by the 6,6'-dimethyl groups can influence the acidity and catalytic pocket of the resulting CPA, potentially offering unique reactivity and selectivity in reactions like Friedel-Crafts alkylations, reductive aminations, and cycloadditions. mdpi.comsigmaaldrich.com The systematic study of CPAs derived from 6,6'-dimethyl-2,2'-biphenyldiol, a closely related structure, underscores the importance of the scaffold's electronic and steric properties on catalytic outcomes. mdpi.com

Furthermore, 6,6'-dimethyl-BINOL can be incorporated into more complex ligand architectures. For example, its derivatives can be used to create bimetallic catalysts, where the two metal centers can act cooperatively to promote challenging transformations with high efficiency and stereocontrol. nih.gov Research into modifying the 3,3'-positions of the 6,6'-dimethyl-BINOL scaffold can lead to new bifunctional ligands capable of activating both the electrophile and nucleophile in a reaction. researchgate.net The exploration of these novel ligand scaffolds is expected to unlock new catalytic transformations and improve existing ones, such as C-H functionalization, which remains a significant challenge in organic synthesis. mdpi.com

| Catalyst Type | Transformation | Potential Advantage of 6,6'-Dimethyl Substitution |

| Chiral Phosphoric Acids (CPAs) | Friedel-Crafts, Mannich, Reductive Amination | Tuned acidity and steric environment for unique selectivity |

| Metal Complexes (e.g., Ti, Zr, Pd) | C-C bond formation, C-H activation | Enhanced stability and solubility, modified electronic properties |

| Bimetallic Catalysts | Cooperative Catalysis | Fine-tuning of the distance and orientation of metal centers |

| Bifunctional Ligands | Asymmetric Synthesis | Altered steric and electronic properties influencing substrate binding |

Integration into Advanced Functional Materials and Nanomaterials

The rigid, chiral structure of this compound makes it an excellent building block for the construction of advanced functional materials and nanomaterials with programmed properties. researchgate.net Future research in this area is focused on leveraging its unique characteristics to create materials for applications in sensing, optics, and heterogeneous catalysis.

An important direction is the incorporation of 6,6'-dimethyl-BINOL into chiral polymers. nih.gov By using the diol functionality to create polyesters, polycarbonates, or polyethers, or by functionalizing it to be a polymerizable monomer, it is possible to generate macromolecules with a defined helical structure. These chiral polymers can exhibit interesting properties such as circularly polarized luminescence (CPL) and could be used as chiral stationary phases in chromatography or as heterogeneous catalysts. nih.gov For instance, polymers derived from (R)-6,6′-diformylBINOL have been used as heterogeneous catalysts for the asymmetric addition of diethylzinc (B1219324) to aldehydes. nih.gov The synthesis of conducting polynaphthalenes via electropolymerization of BINOL suggests that 6,6'-dimethyl-BINOL could be used to create functional polymers with tailored electronic and optical properties. cam.ac.uk

The integration of 6,6'-dimethyl-BINOL into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is another burgeoning field. researchgate.net Using the dimethyl-BINOL unit as a chiral linker can create porous materials with enantioselective recognition capabilities, making them suitable for chiral separations and asymmetric catalysis. The defined pore environment and the chirality of the framework can lead to high levels of stereocontrol.

Furthermore, functionalizing the surface of nanomaterials, such as silica (B1680970) nanoparticles or quantum dots, with 6,6'-dimethyl-BINOL derivatives is an emerging strategy for creating chiral nanosensors and nanocatalysts. mdpi.comnih.govmdpi.com The binaphthyl unit can act as a fluorescent reporter for the enantioselective sensing of chiral biomolecules, while its catalytic capabilities can be harnessed in a recyclable, high-surface-area format. sigmaaldrich.comnih.gov

| Material Type | Potential Application | Key Feature Conferred by 6,6'-Dimethyl-BINOL |

| Chiral Polymers | Heterogeneous Catalysis, Chiral Separations, CPL | Defined helical structure, chirality |

| Metal-Organic Frameworks (MOFs) | Enantioselective Separation, Asymmetric Catalysis | Chiral pores and recognition sites |

| Functionalized Nanoparticles | Chiral Sensing, Nanocatalysis | Enantioselective fluorescence response, recyclable catalytic sites |

Biotechnological and Bio-Inspired Applications

The interface between chiral chemistry and biology offers exciting opportunities for this compound. Future research is poised to explore its potential in biotechnological systems and as a scaffold for bio-inspired catalysts.

A significant area of interest is the development of fluorescent sensors for the enantioselective recognition of biologically important molecules, such as amino acids, amino alcohols, and carbohydrates. mdpi.comnih.gov By attaching appropriate recognition motifs to the 6,6'-dimethyl-BINOL scaffold, highly sensitive and selective sensors can be designed. sigmaaldrich.comacs.orgnih.gov The inherent fluorescence of the binaphthyl core can be modulated upon binding with a chiral analyte, allowing for the determination of enantiomeric excess in biological samples. The development of BINOL-based boronic acids for the sensing of saccharides highlights the potential for creating sensors for a wide range of biomolecules. acs.org

The use of 6,6'-dimethyl-BINOL in biocatalysis is another promising avenue. Enzymes are highly stereoselective catalysts, and the integration of synthetic chiral molecules can augment their function. For example, 6,6'-dimethyl-BINOL derivatives could be used as chiral selectors in enzymatic kinetic resolutions or as components of artificial metalloenzymes, where a synthetic catalyst is incorporated into a protein scaffold to combine the reactivity of the metal complex with the selectivity of the protein environment. While biocatalysis is a powerful tool for producing chiral compounds, the direct use of substituted BINOLs in these systems is still an emerging area requiring further exploration. nih.gov

Finally, the principles of biological recognition and catalysis can inspire the design of new catalysts based on the 6,6'-dimethyl-BINOL framework. researchgate.net This involves creating synthetic catalysts that mimic the active sites of enzymes, incorporating features like hydrogen bonding networks and well-defined chiral pockets to achieve high levels of stereocontrol in chemical reactions.

| Application Area | Specific Use | Rationale |

| Biosensing | Enantioselective recognition of amino acids, sugars | Chiral scaffold with inherent fluorescence for optical detection |

| Biocatalysis | Chiral selectors, components of artificial metalloenzymes | Combining synthetic chirality with enzymatic selectivity |

| Bio-inspired Catalysis | Mimicking enzyme active sites | Creating highly organized catalytic environments for enhanced stereocontrol |

Q & A

Basic: What synthetic methodologies are effective for functionalizing 6,6'-Dimethyl-1,1'-bi-2-naphthol?

Functionalization often involves Lewis acid-catalyzed acylation. For example, AlCl₃ or TiCl₄ can mediate the introduction of acyl groups at the 6,6' positions of the binaphthol scaffold. This method yields 6,6'-diacyl derivatives with >70% efficiency, as demonstrated in analogous systems like 1,1'-bi-2-naphthol ethers . Key considerations include solvent selection (e.g., dichloromethane for solubility) and stoichiometric control to avoid over-substitution.

Basic: How can researchers confirm enantiomeric purity of this compound derivatives?

Enantiomeric purity is typically assessed via chiral HPLC or polarimetry. For polarimetry, specific rotations ([α]ᴅ) are compared to literature values (e.g., (R)- and (S)-enantiomers of related compounds show rotations of ±50° in THF) . Advanced chromatographic methods using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) provide resolution factors (Rₛ) >1.5, ensuring reliable quantification .

Basic: What spectroscopic techniques are optimal for characterizing conformational flexibility in this compound?

Vibrational circular dichroism (VCD) is superior to electronic CD (ECD) or optical rotatory dispersion (ORD) for probing hydroxyl group conformations. VCD in the 1600–900 cm⁻¹ region detects subtle conformational changes, as shown in studies of 6,6'-dibromo analogs, where only VCD resolved distinct O–H orientations . Pair VCD with DFT calculations (B3LYP/6-311++G(2d,2p)) for robust structural assignments.

Advanced: How does substituent position (e.g., 6,6' vs. 7,7') affect reactivity in superelectrophilic activation of binaphthols?

6,6'-Dimethyl derivatives exhibit distinct reactivity due to steric and electronic effects. For instance, 6,6'-dihydroxy analogs fail to react with AlX₃-activated cyclohexane, whereas 7,7'-dihydroxy derivatives undergo electrophilic substitution to form octahydro-dioxo products. DFT studies reveal that protonation at the 7,7' position lowers activation barriers by 15–20 kJ/mol compared to 6,6' substitution, favoring reactivity .

Advanced: What mechanistic insights explain the efficacy of this compound in asymmetric catalysis?